Silicon-based field-effect transistors (FETs) have been a cornerstone in the development of electronic devices due to their reliability and performance. Among these, silicon nanowire field-effect transistors (Si NW FETs) have emerged as powerful sensors for detecting chemical and biological species. The ability of Si NW FETs to detect polar species has been well documented, with the detection mechanism attributed to variations in the electric field at the conduction channel caused by molecular gating with polar molecules1. However, the interaction with nonpolar analytes and the subsequent sensing mechanisms have remained less understood until recent studies have shed light on this phenomenon1.
The improved understanding of the molecular gating mechanism in Si NW FETs has significant implications for various fields. For instance, the ability to detect nonpolar species opens up new possibilities in environmental monitoring, where the presence of certain nonpolar compounds can be indicative of pollution or contamination1. In homeland security, the detection of nonpolar volatile organic compounds can be crucial for identifying threats such as explosives or chemical agents. The food industry can also benefit from this technology by using it for quality control, ensuring that products are free from harmful nonpolar contaminants. Lastly, the medical field stands to gain from the enhanced sensitivity of Si NW FETs in the detection of nonpolar biomolecules, which could lead to new diagnostic tools and treatments1.
In addition to Si NW FETs, the development of Tunnel Field Effect Transistors (TFETs) based on Si/SiGe nanowire heterostructures has shown promising electrical performance2. These devices, fabricated using the vapor–liquid–solid (VLS) mechanism, have demonstrated improved electrical characteristics compared to their homostructure counterparts. The p-Si/i-Si/n+Si0.7Ge0.3 heterostructure TFET, in particular, has shown an Ion current of about 245 nA at specific bias conditions with a subthreshold swing around 135 mV/dec2. These advancements in TFETs suggest potential applications in low-power electronics and integrated circuits, where power efficiency and device miniaturization are critical.
The synthesis of Si-TMT involves the functionalization of silica gel with 2,4,6-trimercaptotriazine. The typical synthetic route includes:
This method results in a robust, non-swelling adsorbent that is suitable for various applications, including restricted volume environments .
The molecular structure of Si-TMT features a triazine ring with three thiol (-SH) groups attached. This configuration allows for effective chelation of palladium ions through covalent bonding. The presence of these thiol groups is critical for the compound's function as a metal scavenger.
Si-TMT primarily engages in scavenging reactions aimed at removing residual palladium from various catalytic processes. Key aspects include:
The mechanism by which Si-TMT operates involves several key interactions:
Si-TMT exhibits several notable physical and chemical properties:
Si-TMT has diverse applications across various fields:
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